molecular formula C7H11N3O3 B14636424 N-Methoxy-N-methyl-N'-(5-methyl-1,2-oxazol-3-yl)urea CAS No. 55808-48-5

N-Methoxy-N-methyl-N'-(5-methyl-1,2-oxazol-3-yl)urea

Katalognummer: B14636424
CAS-Nummer: 55808-48-5
Molekulargewicht: 185.18 g/mol
InChI-Schlüssel: JGZXGFUDUIOKJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methoxy-N-methyl-N’-(5-methyl-1,2-oxazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxy group, a methyl group, and a 5-methyl-1,2-oxazol-3-yl moiety attached to the urea backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy-N-methyl-N’-(5-methyl-1,2-oxazol-3-yl)urea typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-methoxy-N-methylamine with 5-methyl-1,2-oxazole-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: N-Methoxy-N-methyl-N’-(5-methyl-1,2-oxazol-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

  • Oxazole derivatives
  • Amine derivatives
  • Substituted urea compounds

Wissenschaftliche Forschungsanwendungen

N-Methoxy-N-methyl-N’-(5-methyl-1,2-oxazol-3-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-Methoxy-N-methyl-N’-(5-methyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activities by binding to the active sites or allosteric sites of enzymes. This interaction can lead to the alteration of biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • N-Methoxy-N-methyl-N’-(5-methyl-1,2-oxazol-3-yl)urea is similar to other urea derivatives such as N-methyl-N’-phenylurea and N-methoxy-N’-phenylurea.
  • It also shares structural similarities with oxazole derivatives like 5-methyl-1,2-oxazole-3-carboxamide.

Uniqueness:

  • The presence of both methoxy and methyl groups along with the 5-methyl-1,2-oxazol-3-yl moiety makes this compound unique in terms of its chemical reactivity and potential applications.
  • Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research in medicinal chemistry and drug development.

Eigenschaften

CAS-Nummer

55808-48-5

Molekularformel

C7H11N3O3

Molekulargewicht

185.18 g/mol

IUPAC-Name

1-methoxy-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea

InChI

InChI=1S/C7H11N3O3/c1-5-4-6(9-13-5)8-7(11)10(2)12-3/h4H,1-3H3,(H,8,9,11)

InChI-Schlüssel

JGZXGFUDUIOKJH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NO1)NC(=O)N(C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.